N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide
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Overview
Description
N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide to form an intermediate, which then undergoes cyclization to yield the triazole derivative . The reaction conditions often involve refluxing in ethanol and subsequent purification steps such as crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
Uniqueness
What sets N-(4-(2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)phenyl)benzenesulfonamide apart is its combination of structural features, which confer unique chemical properties and potential applications. The presence of both a triazole ring and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-2-16-29-23(19-12-14-25-15-13-19)26-27-24(29)33-17-22(30)18-8-10-20(11-9-18)28-34(31,32)21-6-4-3-5-7-21/h2-15,28H,1,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWBWOZVFVSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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